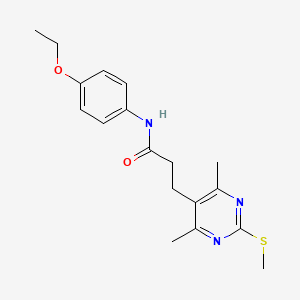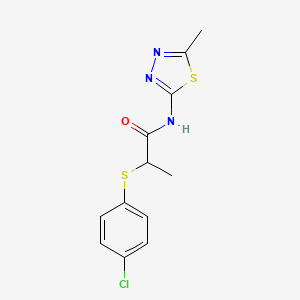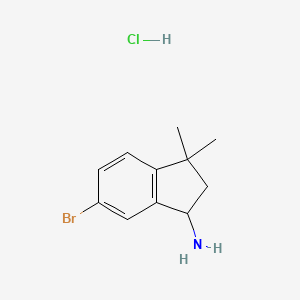
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for various neurological and psychiatric disorders.
Applications De Recherche Scientifique
- Results : Compounds derived from this structure (e.g., 8d and 9c) exhibit potent inhibitory activity against PAK4, with potential for further development as anticancer agents .
- Binding Mode : Molecular simulation suggests favorable binding in the LmPTR1 pocket, making it a potential candidate for antileishmanial therapy .
- Uses : These materials find applications in photoluminescent devices, organic nonlinear optics, and photorefractive materials .
PAK4 Inhibition for Anticancer Activity
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Antileishmanial and Antimalarial Properties
Fluorescent and Photoluminescent Materials
Biological Potential of Indole Derivatives
Mécanisme D'action
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the serine/threonine protein kinases and plays a crucial role in regulating cell cycle progression, promoting cell growth, inhibiting cell apoptosis, and controlling cytoskeleton functions .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction inhibits the kinase activity of CDK2, leading to changes in cell cycle progression and other cellular functions regulated by this kinase .
Biochemical Pathways
The inhibition of CDK2 affects multiple biochemical pathways. CDK2 is a key effector of the Rho family GTPases Rac and Cdc42 . Therefore, the inhibition of CDK2 can impact the signaling pathways regulated by these GTPases, including pathways involved in cell growth, apoptosis, and cytoskeleton functions .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacological effect.
Result of Action
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide can lead to significant molecular and cellular effects. It can inhibit cell proliferation, migration, and invasion, particularly in the A549 cell line . These effects suggest potential anticancer activity of the compound.
Propriétés
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-2-1-7-17-13)18-12-5-8-21(9-6-12)15-10-14(19-20-15)11-3-4-11/h1-2,7,10-12,17H,3-6,8-9H2,(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRRGPLFSUNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)
![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)







![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)
![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)